ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-26-21(25)13-5-7-14(8-6-13)28-18-12-27-20-15(19(18)24)9-10-17(23)16(20)11-22(2)3/h5-10,12,23H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKGZIJDWLKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as aphoto-initiator , which suggests that it may interact with light-sensitive molecules or pathways.
Mode of Action
As a photo-initiator, this compound likely absorbs light and undergoes a chemical reaction that generates reactive species. These species can then initiate a polymerization reaction or other light-sensitive processes.
Biochemical Pathways
Given its role as a photo-initiator, it may be involved in pathways related to light absorption and energy transfer.
Pharmacokinetics
Its solubility in organic solvents like chloroform and methanol suggests that it may have good bioavailability in systems where these solvents are present.
Biological Activity
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate, also known as U-51754, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and potential applications based on diverse sources.
- Molecular Formula : C21H21NO6
- Molecular Weight : 383.4 g/mol
- IUPAC Name : Ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Biological Activity Overview
This compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antileishmanial Effects : Related compounds have shown efficacy against Leishmania donovani, suggesting a possible application for this compound in treating leishmaniasis. The mode of action appears to involve apoptosis-like mechanisms in the parasite .
- Photo-Initiator Properties : As a photo-initiator, it plays a role in polymerization reactions upon exposure to light, generating reactive species that facilitate chemical processes.
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
Antileishmanial Mechanism
Research suggests that compounds similar to ethyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives induce cell death in Leishmania species through an apoptosis-like pathway. This involves the activation of specific cellular pathways leading to programmed cell death .
Photo-Initiation Mechanism
As a photo-initiator, this compound absorbs light energy, which triggers a chemical reaction. This process generates free radicals that can initiate polymerization or other light-sensitive reactions. The efficiency of this mechanism is influenced by environmental factors such as light intensity and wavelength.
Study on Antileishmanial Activity
A significant study focused on the synthesis and evaluation of related oxabicyclic compounds demonstrated their potent antileishmanial effects against Leishmania donovani. The study reported that these compounds exhibited a synergistic effect when combined with miltefosine, enhancing their therapeutic potential .
Synthesis and Characterization
The synthesis of ethyl 4-{(dimethylamino)methyl}-7-hydroxy derivatives has been explored in various research contexts. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related chromene derivatives and benzoate esters. Below is a detailed analysis based on molecular features, reactivity, and applications:
Structural Analogues
Key Observations :
- The target compound’s chromen-4-one core distinguishes it from simpler benzoate esters like ethyl 4-(dimethylamino)benzoate, which lack fused aromatic systems and exhibit distinct reactivity in polymerization ().
- Compared to 2-ethylhexyl derivatives (), the target compound’s hydroxyl group and rigid chromenone structure may enhance hydrogen-bonding interactions, affecting solubility and crystallinity.
- Chlorophenyl- or methoxyphenyl-substituted chromenes () highlight the role of electron-withdrawing/donating groups in modulating bioactivity, suggesting the target compound’s dimethylaminomethyl group could influence its electronic profile and binding affinity.
Reactivity and Functional Performance
- Polymerization Efficiency: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion (~75% vs. ~60%) and better mechanical properties (). The target compound’s larger structure may reduce mobility in polymer matrices but could offer UV-stabilizing effects due to the chromenone system.
- Solubility: The dimethylamino group in both the target compound and simpler analogues improves solubility in polar organic solvents (e.g., ethanol, DMSO). However, the hydroxyl group in the target compound may introduce pH-dependent solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
